

# A Technical Guide to 1-Boc-4-(2-carboxyphenyl)piperazine

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## Compound of Interest

Compound Name:	1-Boc-4-(2-carboxyphenyl)piperazine
Cat. No.:	B1270873

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## Introduction

**1-Boc-4-(2-carboxyphenyl)piperazine** is a versatile bifunctional molecule extensively utilized as a key building block in medicinal chemistry and pharmaceutical development.<sup>[1]</sup> Its structure incorporates a piperazine core, a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen, and a carboxyphenyl substituent on the other. This arrangement provides a stable yet readily modifiable scaffold for the synthesis of complex organic molecules. The Boc group offers robust protection under various conditions and can be selectively removed under mild acidic conditions, while the carboxylic acid functionality allows for the formation of diverse derivatives through reactions like amidation or esterification.<sup>[1]</sup> These features make it an invaluable intermediate in the development of novel therapeutic agents, particularly those targeting neurological disorders.<sup>[1][2]</sup>

## Physicochemical Properties and Specifications

The quantitative and qualitative data for **1-Boc-4-(2-carboxyphenyl)piperazine** are summarized below.

Property	Value	Reference
Molecular Weight	306.36 g/mol	<a href="#">[1]</a>
Molecular Formula	C <sub>16</sub> H <sub>22</sub> N <sub>2</sub> O <sub>4</sub>	<a href="#">[1]</a>
CAS Number	444582-90-5	<a href="#">[1]</a>
Appearance	White powder	<a href="#">[1]</a>
Purity	≥ 97% (HPLC)	<a href="#">[1]</a>
Synonyms	1-(2-Carboxyphenyl)piperazine-4-carboxylic acid tert-butyl ester, 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid	<a href="#">[1]</a>
PubChem ID	2756776	<a href="#">[1]</a>
MDL Number	MFCD04115068	<a href="#">[1]</a>
Storage Conditions	Store at 0-8°C	<a href="#">[1]</a>

## Experimental Protocols

Given its structure, a primary application of this compound is to serve as a scaffold. The following protocol details a representative amide coupling reaction, a common subsequent step in a drug discovery workflow.

### Protocol: Amide Coupling with a Primary Amine

Objective: To synthesize an N-substituted amide derivative from **1-Boc-4-(2-carboxyphenyl)piperazine** and a generic primary amine (R-NH<sub>2</sub>) using a peptide coupling agent.

Materials:

- **1-Boc-4-(2-carboxyphenyl)piperazine**

- Primary amine (e.g., benzylamine)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (N,N-Dimethylformamide)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
- Thin Layer Chromatography (TLC) plates (silica gel)

#### Procedure:

- Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add **1-Boc-4-(2-carboxyphenyl)piperazine** (1.0 eq). Dissolve it in anhydrous DMF.
- Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq) followed by DIPEA (2.5 eq).
- Activation and Coupling: In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the main reaction mixture at 0°C (ice bath).
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.
- Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

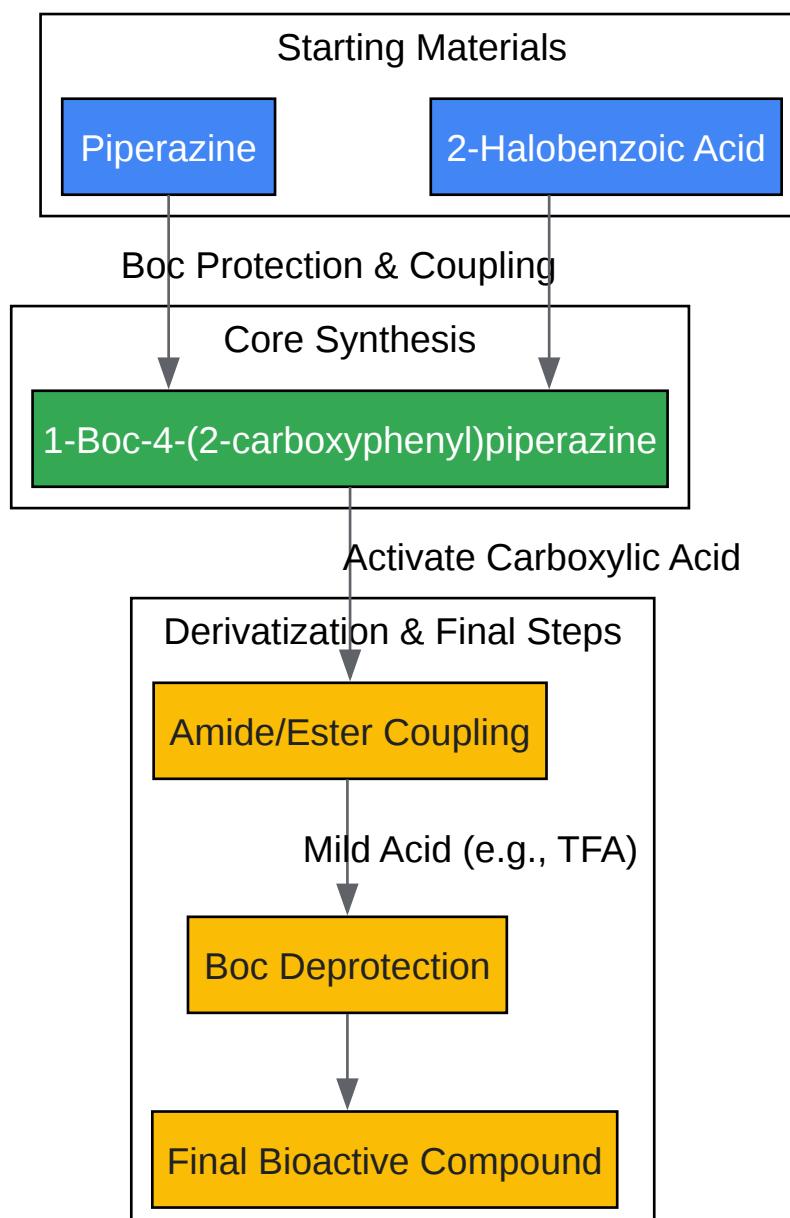
- **Washing:** Combine the organic layers and wash sequentially with saturated aqueous  $\text{NaHCO}_3$ , water, and finally, brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

#### Purification and Analysis:

- **Purification:** Purify the resulting crude product via column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
- **Analysis:** Characterize the final amide product using techniques such as NMR ( $^1\text{H}$  and  $^{13}\text{C}$ ) and Mass Spectrometry to confirm its structure and purity.

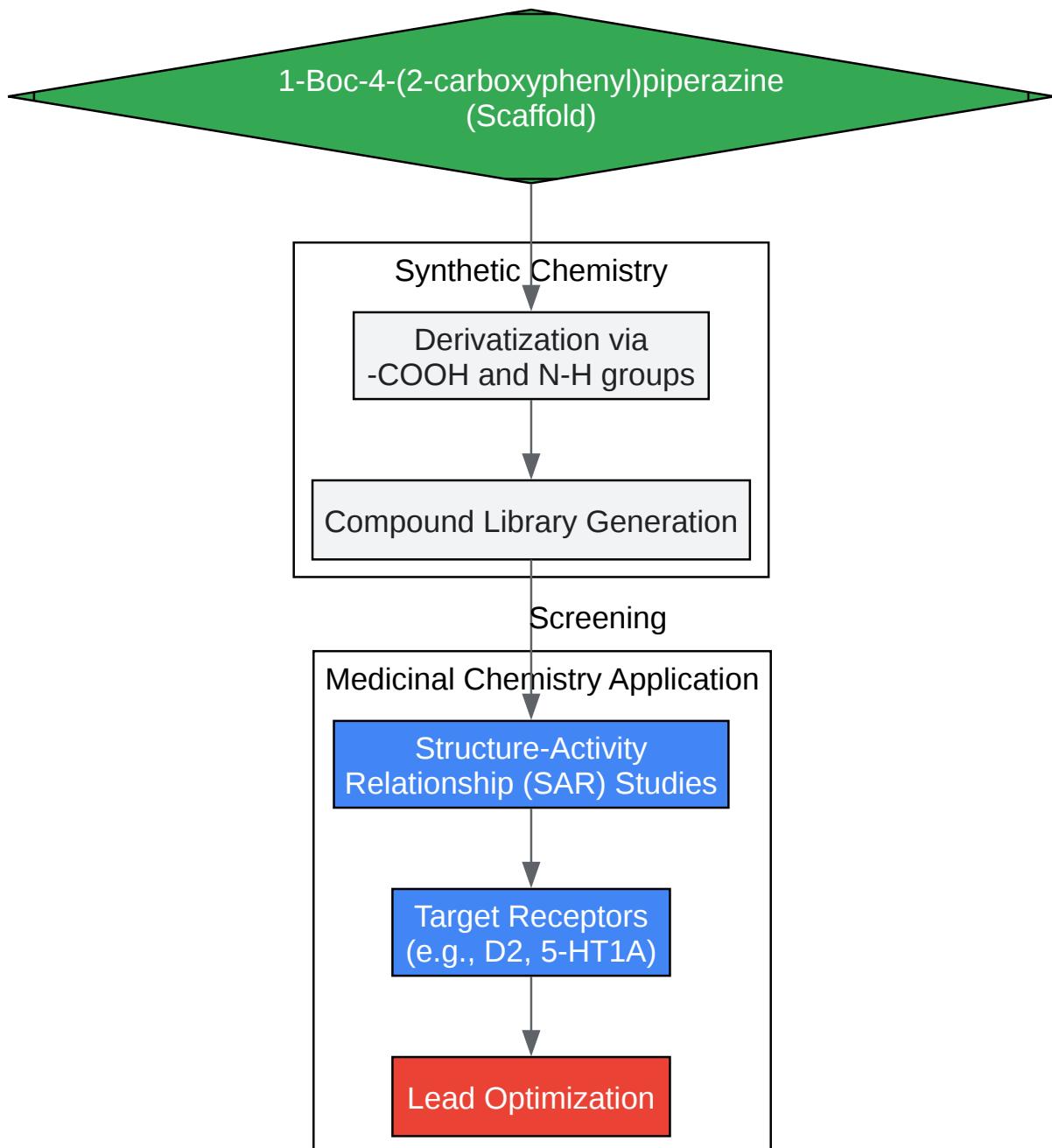
## Visualizations: Workflows and Applications

The following diagrams illustrate the role of **1-Boc-4-(2-carboxyphenyl)piperazine** in a typical synthetic workflow and its application in the development of receptor-specific ligands.



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Caption: Synthetic workflow using **1-Boc-4-(2-carboxyphenyl)piperazine** as a key intermediate.



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Caption: Role of the scaffold in developing ligands for neurological receptor targets.[\[3\]](#)

## Applications in Drug Discovery and Medicinal Chemistry

**1-Boc-4-(2-carboxyphenyl)piperazine** is a cornerstone intermediate for creating diverse libraries of compounds for drug screening. Its utility is particularly pronounced in the field of neuropharmacology.[\[1\]](#)

- **Neurological Disorders:** The piperazine moiety is a well-established pharmacophore in many centrally active agents. This building block is frequently used in the synthesis of potential antidepressants and anxiolytics.[\[1\]](#)
- **Receptor Targeting:** Derivatives of 1-Boc-piperazine have been integral to synthesizing compounds with dual affinities for dopamine D2 and serotonin 5-HT1A receptors, which are important targets for treating psychiatric disorders.[\[3\]](#)
- **Structure-Activity Relationship (SAR) Studies:** The compound's two distinct reactive sites (the de-protectable nitrogen and the carboxylic acid) allow medicinal chemists to systematically modify the structure.[\[1\]](#) This enables the exploration of how different functional groups impact a molecule's binding affinity, selectivity, and pharmacokinetic properties, thereby guiding the optimization of lead compounds.[\[1\]\[3\]](#)
- **Targeted Therapies:** As a versatile building block, it contributes to the development of more targeted therapies, which is a key goal in advancing personalized medicine.[\[1\]](#)

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